Acetic acid;hexadec-7-yn-1-ol
CAS No.: 28793-46-6
Cat. No.: VC20668365
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28793-46-6 |
|---|---|
| Molecular Formula | C18H34O3 |
| Molecular Weight | 298.5 g/mol |
| IUPAC Name | acetic acid;hexadec-7-yn-1-ol |
| Standard InChI | InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h17H,2-8,11-16H2,1H3;1H3,(H,3,4) |
| Standard InChI Key | LYVKBCOZTVEATD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC#CCCCCCCO.CC(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Formula
Acetic acid;hexadec-7-yn-1-ol is a 1:1 adduct formed between acetic acid () and 7-hexadecyn-1-ol (). The molecular formula reflects this stoichiometric combination, yielding a molecular weight of 298.5 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 28793-46-6 |
| IUPAC Name | Acetic acid;hexadec-7-yn-1-ol |
| SMILES | CCCCCCCCC#CCCCCCCO.CC(=O)O |
| InChIKey | LYVKBCOZTVEATD-UHFFFAOYSA-N |
| Molecular Weight | 298.5 g/mol |
The compound’s structure features a terminal alkyne group at the 7-position of a 16-carbon chain, esterified with acetic acid at the primary hydroxyl group .
Stereochemical and Conformational Features
Synthesis and Production Pathways
Direct Esterification of 7-Hexadecyn-1-ol
The most straightforward synthesis involves acid-catalyzed esterification of 7-hexadecyn-1-ol with acetic acid. This method typically employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts, achieving yields of 65–75% under reflux conditions .
Rhodium-Catalyzed Coupling Strategies
Advanced methodologies leverage transition-metal catalysis to construct the alkyne moiety. A redox-neutral rhodium-catalyzed coupling between terminal alkynes and carboxylic acids has been demonstrated for analogous compounds, offering improved regioselectivity . For example:
This approach avoids stoichiometric oxidants and is scalable to multi-gram quantities, though optimization for C16 chains remains an active research area .
Physicochemical Properties
Thermal Stability and Phase Behavior
Experimental data on melting/boiling points are unavailable. Comparative analysis with shorter-chain analogs (e.g., 7-octyn-1-ol acetate) suggests a liquid state at room temperature, with estimated boiling points exceeding 300°C under reduced pressure .
Solubility and Partition Coefficients
The compound exhibits limited water solubility (<0.1 mg/mL) due to its long hydrocarbon chain. LogP values calculated using PubChem algorithms indicate high lipophilicity (LogP ≈ 5.03), favoring dissolution in nonpolar solvents like hexane or diethyl ether .
Functional Applications and Research Frontiers
Materials Science Applications
The linear alkyne chain enables click chemistry reactions (e.g., Huisgen cycloaddition) for polymer functionalization. Recent work demonstrates incorporation into self-assembled monolayers (SAMs) on gold surfaces, with the alkyne serving as a latent site for further derivatization .
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